molecular formula C11H10ClN3O2 B2559585 1-(2-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole CAS No. 957310-39-3

1-(2-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole

Cat. No. B2559585
CAS RN: 957310-39-3
M. Wt: 251.67
InChI Key: KCSIACLPKFUGFK-UHFFFAOYSA-N
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Description

“1-(2-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The molecule also has a methyl group (-CH3), a nitro group (-NO2), and a 2-chlorobenzyl group attached to the pyrazole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole ring. This could be achieved through the reaction of a 1,3-diketone with hydrazine. The 2-chlorobenzyl group could be introduced through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro group could introduce some polarity into the molecule, and the benzyl group could contribute to the molecule’s overall shape and size .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The nitro group is electron-withdrawing, which could make the molecule more susceptible to nucleophilic attack. The chlorobenzyl group could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase its polarity, potentially affecting its solubility in various solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is a solid, it could pose a dust hazard. If it is a liquid, it could pose a spill hazard. The presence of the nitro group could make it potentially explosive .

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-5-methyl-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-8-6-11(15(16)17)13-14(8)7-9-4-2-3-5-10(9)12/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSIACLPKFUGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=CC=C2Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole

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